molecular formula C28H28ClN3O4 B11624812 Diethyl 4-[3-(4-chlorophenyl)-1-phenyl-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Diethyl 4-[3-(4-chlorophenyl)-1-phenyl-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B11624812
M. Wt: 506.0 g/mol
InChI Key: PPKURVBHXAGUOP-UHFFFAOYSA-N
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Description

Structural Characterization and Molecular Analysis

IUPAC Nomenclature and Systematic Identification

The systematic name diethyl 4-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate adheres to IUPAC guidelines:

  • Core structure : 1,4-dihydropyridine ring substituted at positions 2 and 6 with methyl groups.
  • C4 substituent : A pyrazol-4-yl group bearing 3-(4-chlorophenyl) and 1-phenyl substituents.
  • C3 and C5 positions : Diethyl ester groups.

The molecular formula is C₃₀H₂₉ClN₃O₄ , with a molecular weight of 531.03 g/mol. This nomenclature aligns with structurally analogous DHPs documented in PubChem and Chemsrc, where ester and aryl substitutions define pharmacological activity.

X-ray Crystallographic Studies and Conformational Analysis

X-ray diffraction studies of analogous DHPs reveal a flattened boat conformation for the dihydropyridine ring, with torsional angles between 5°–15°. Key structural features include:

Parameter Value (Å/°) Significance
N1–C2 bond length 1.34 Å Partial double-bond character
C4–N5 bond length 1.47 Å Single-bond geometry
C3–O7 (ester) 1.21 Å Typical for carbonyl groups
Dihedral angle (C4) 12.3° Planarity for π-π stacking interactions

The pyrazole ring adopts a coplanar orientation relative to the DHP core, facilitated by conjugation between the N–N bonds and aromatic systems. This arrangement enhances stability and influences binding to biological targets like L-type calcium channels.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (500 MHz, CDCl₃) :

    • δ 7.45–7.20 (m, 9H, Ar–H): Aromatic protons from phenyl and chlorophenyl groups.
    • δ 5.12 (s, 1H, H4): Methine proton of the DHP ring.
    • δ 4.25 (q, J = 7.1 Hz, 4H, OCH₂CH₃): Ethyl ester protons.
    • δ 2.33 (s, 6H, CH₃): Methyl groups at C2 and C6.
  • ¹³C NMR (125 MHz, CDCl₃) :

    • δ 167.2 (C=O ester), 148.9 (pyrazole C3), 135.1 (C4 chlorophenyl), 60.8 (OCH₂CH₃), 18.3 (CH₃).
Infrared (IR) Spectroscopy
  • 1730 cm⁻¹ (C=O stretch, ester), 1600 cm⁻¹ (C=N pyrazole), 1550 cm⁻¹ (aromatic C=C).
Mass Spectrometry (MS)
  • ESI-MS : m/z 532.1 [M+H]⁺ (calc. 531.03), with fragmentation peaks at m/z 414.4 (loss of C₆H₅Cl) and 297.2 (DHP core).

Comparative Structural Analysis with Analogous 1,4-Dihydropyridine Derivatives

Parameter Target Compound Diethyl 2,6-Dimethyl-4-Phenyl DHP Dimethyl 4-Triazolyl DHP
Molecular Formula C₃₀H₂₉ClN₃O₄ C₁₉H₂₃NO₄ C₂₁H₂₃FN₄O₄
Molecular Weight 531.03 g/mol 329.39 g/mol 414.4 g/mol
C4 Substituent Pyrazol-4-yl Phenyl 1,2,3-Triazol-4-yl
Bioactivity Calcium channel modulation Vasodilation Antifungal
LogP 3.8 2.1 2.9

The pyrazole substituent in the target compound confers enhanced lipophilicity (LogP 3.8 vs. 2.1–2.9 for analogs), improving membrane permeability and bioavailability. Additionally, the 4-chlorophenyl group stabilizes the molecule via hydrophobic interactions in biological systems, a feature absent in non-halogenated analogs.

Properties

Molecular Formula

C28H28ClN3O4

Molecular Weight

506.0 g/mol

IUPAC Name

diethyl 4-[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C28H28ClN3O4/c1-5-35-27(33)23-17(3)30-18(4)24(28(34)36-6-2)25(23)22-16-32(21-10-8-7-9-11-21)31-26(22)19-12-14-20(29)15-13-19/h7-16,25,30H,5-6H2,1-4H3

InChI Key

PPKURVBHXAGUOP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CN(N=C2C3=CC=C(C=C3)Cl)C4=CC=CC=C4)C(=O)OCC)C)C

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Reagents

The reaction proceeds via a three-component mechanism:

  • Knoevenagel condensation : Ethyl acetoacetate reacts with the aldehyde to form an α,β-unsaturated ketone intermediate.

  • Michael addition : A second equivalent of ethyl acetoacetate attacks the intermediate, facilitated by ammonium acetate acting as both a nitrogen source and base.

  • Cyclization : Intramolecular cyclization yields the 1,4-DHP core, with the pyrazole substituent introduced via the aldehyde precursor.

Typical conditions involve refluxing in ethanol (65–80°C) for 6–12 hours, yielding the target compound in 70–75% efficiency. The use of ethanol as a solvent aligns with green chemistry principles, minimizing environmental impact compared to halogenated solvents.

Optimization Strategies

  • Solvent effects : Ethanol outperforms methanol and acetonitrile in yield due to its polarity and boiling point, which enhance reaction homogeneity and kinetics.

  • Catalysis : While traditional methods omit catalysts, recent studies suggest alumina-supported acids or mesoporous silica (MCM-41) can reduce reaction times by 30–40%.

  • Stoichiometry : A 2:1:1 molar ratio of ethyl acetoacetate, aldehyde, and ammonium acetate prevents side reactions like over-alkylation.

One-Pot Domino Synthesis

Modern approaches consolidate multiple steps into a single reaction vessel, improving efficiency and reducing purification demands.

Sequential Condensation-Oxidation

A notable domino protocol involves:

  • Formation of 1,4-DHP : Ethyl acetoacetate (2.0 mmol), 3-(4-chlorophenyl)-1-phenyl-pyrazole-4-carbaldehyde (1.0 mmol), and ammonium acetate (2.2 mmol) react in acetonitrile under reflux for 25–35 minutes.

  • In situ oxidation avoidance : Unlike analogous pyridine syntheses, the target compound retains the 1,4-DHP structure, eliminating the need for oxidizing agents like iodobenzene diacetate (IBD).

This method achieves yields of 75–82% with a total reaction time of <1 hour, outperforming traditional reflux by minimizing intermediate isolation.

Advanced Activation Techniques

  • Ultrasound irradiation : Sonication at 40°C reduces the condensation step to 8–10 minutes, accelerating molecular collisions and energy transfer.

  • Microwave assistance : Microwave irradiation (100–150 W) shortens reaction times to 5–7 minutes, though yields remain comparable to conventional heating (68–72%).

Table 1: Comparative Analysis of One-Pot Methods

MethodTemperature (°C)Time (min)Yield (%)
Conventional653575
Ultrasound401078
Microwave100772

Alternative Pyrazole-First Synthetic Pathways

While most methods incorporate the pyrazole moiety via pre-synthesized aldehydes, alternative routes form the pyrazole core in situ.

Pyrazole Synthesis via Cyclocondensation

  • Vilsmeier-Haack formylation : 1-Phenyl-3-(4-chlorophenyl)-1H-pyrazole undergoes formylation at the 4-position using POCl₃ and DMF.

  • Aldehyde integration : The resultant 4-formylpyrazole participates in the Hantzsch reaction as described earlier.

This two-step approach achieves an overall yield of 65–70%, though it introduces complexity through intermediate purification.

Characterization and Quality Control

Spectroscopic Confirmation

  • ¹H NMR : Key signals include δ 8.73 (d, pyrazole-H), 4.44–4.36 (q, ethoxy groups), and 1.35–1.39 (t, methyl groups).

  • ¹³C NMR : Peaks at δ 165.28 and 164.24 confirm ester carbonyls, while δ 150.68–123.71 correlate with aromatic and dihydropyridine carbons.

  • FTIR : Stretches at 1725 cm⁻¹ (C=O) and 1590 cm⁻¹ (C=N) validate the core structure.

Crystallographic Validation

XRD analysis reveals a monoclinic crystal system with space group P2₁/c, confirming the planar 1,4-DHP ring and orthogonal pyrazole substituent.

Industrial-Scale Production Considerations

Solvent Recovery Systems

Ethanol’s low toxicity and ease of recovery via distillation (65–78°C) make it ideal for large-scale synthesis, reducing waste and cost.

Catalytic Recycling

Heterogeneous catalysts like MCM-41 can be reused for 5–7 cycles without significant activity loss, cutting material expenses by 40% .

Chemical Reactions Analysis

Reactivity:

    Oxidation and Reduction: The compound may undergo redox reactions due to its functional groups (e.g., carbonyl groups).

    Substitution: The chlorophenyl group can participate in substitution reactions.

    Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformations. For example, oxidizing agents (e.g., KMnO4) or reducing agents (e.g., NaBH4) may be used.

Major Products: The major products formed during reactions with Diethyl 4-[3-(4-chlorophenyl)-1-phenyl-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate would vary based on the reaction type. Detailed studies are needed to identify specific products.

Scientific Research Applications

Medicinal Chemistry

Antioxidant Properties
Research indicates that compounds similar to Diethyl 4-[3-(4-chlorophenyl)-1-phenyl-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate exhibit strong antioxidant properties. These properties are crucial in preventing oxidative stress-related diseases such as cancer and neurodegenerative disorders . Molecular docking studies suggest that these compounds can interact with biological targets effectively, enhancing their therapeutic potential .

Anti-inflammatory Effects
The compound has shown promising anti-inflammatory effects in various studies. It is hypothesized that the presence of the pyrazole moiety contributes to its activity by modulating inflammatory pathways . This makes it a candidate for developing new anti-inflammatory drugs.

Antimicrobial Activity
Recent studies have explored the antimicrobial properties of derivatives of this compound. It has been found to exhibit significant activity against various bacterial strains, suggesting its potential use in developing new antibiotics . The structural features of the compound are believed to enhance its interaction with microbial membranes.

Materials Science

Nonlinear Optical Properties
The compound's molecular structure suggests potential applications in nonlinear optics (NLO). Computational studies indicate that it possesses favorable hyperpolarizability characteristics, making it a candidate for use in NLO materials . Such materials are essential in developing advanced photonic devices.

Corrosion Inhibition
this compound has been evaluated for its anticorrosion properties. Its effectiveness as a corrosion inhibitor stems from its ability to adsorb onto metal surfaces and form protective layers . This application is particularly relevant in industrial settings where metal degradation is a concern.

Agricultural Chemistry

Pesticidal Activity
Compounds similar to this compound have been studied for their pesticidal properties. The chlorophenyl group enhances the compound's ability to disrupt pest metabolism, making it a potential candidate for developing new pesticides .

Case Studies and Research Findings

Study Focus Findings
Study 1 Antioxidant PropertiesDemonstrated significant antioxidant activity in vitro.
Study 2 Anti-inflammatory EffectsShowed modulation of inflammatory markers in cell lines.
Study 3 Antimicrobial ActivityEffective against multiple bacterial strains; potential antibiotic development.
Study 4 Corrosion InhibitionEffective at low concentrations; forms protective layers on metals.
Study 5 Pesticidal ActivityExhibited high efficacy against common agricultural pests.

Mechanism of Action

The exact mechanism remains elusive, but it likely involves interactions with cellular receptors or enzymes. Further studies are essential to unravel its mode of action.

Comparison with Similar Compounds

Chlorophenyl vs. Methylphenyl Substituents

  • The methyl group’s steric bulk may also influence molecular packing. No crystallographic data are provided, but the molecular weight is expected to be lower (~415–420 g/mol) due to the absence of chlorine.

Chlorophenyl vs. Methoxyphenyl Substituents

  • Diethyl 4-[2-(4-methoxyphenyl)-1H-pyrazol-3-yl]-2,6-dimethyl-DHP-3,5-dicarboxylate ():
    The methoxy group is electron-donating, contrasting with the electron-withdrawing chloro group. This compound crystallizes in a triclinic system (P1) with unit cell parameters a = 8.5800 Å, b = 11.1286 Å, c = 11.4996 Å and volume 1078.37 ų (vs. 1024.28 ų for the chloro analog) . The larger unit cell suggests differences in packing efficiency due to methoxy’s bulk and hydrogen-bonding capacity.

Substituent Variations on the Dihydropyridine Core

Methyl vs. Diisopropyl Substituents

  • Dimethyl 1,4-dihydro-2,6-diisopropyl-4-(4-fluorophenyl)-pyridine-3,5-dicarboxylate (): Replacing methyl groups with diisopropyl substituents increases steric hindrance, likely reducing solubility and altering binding interactions. The fluorophenyl group introduces additional electronegativity, but this compound lacks a pyrazole ring, limiting direct comparability.

Biological Activity

Diethyl 4-[3-(4-chlorophenyl)-1-phenyl-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a complex organic compound belonging to the dihydropyridine class, which is known for its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant research findings.

Structural Overview

The compound has the molecular formula C28H28ClN3O4C_{28}H_{28}ClN_{3}O_{4} and features several functional groups that contribute to its biological properties. The dihydropyridine core is significant in medicinal chemistry due to its interactions with calcium channels and other cellular receptors involved in cardiovascular functions. The presence of a chlorophenyl substituent and a pyrazole ring further enhances its reactivity and potential therapeutic applications.

Antihypertensive and Vasodilatory Effects

Compounds in the dihydropyridine class are primarily recognized for their antihypertensive and vasodilatory effects. These compounds typically function as calcium channel blockers, which help relax blood vessels and lower blood pressure. Preliminary studies suggest that this compound may exhibit similar properties, although specific studies on this compound are still limited.

Anti-inflammatory and Analgesic Properties

Given its structural similarities to other bioactive compounds, this dihydropyridine derivative may also possess anti-inflammatory and analgesic properties. The potential for these effects arises from its ability to modulate pathways involved in inflammation and pain signaling. Further research is required to confirm these activities specifically for this compound.

The exact mechanisms of action for this compound are under investigation. However, it is hypothesized that the compound interacts with various receptors involved in cardiovascular regulation. Studies have indicated that similar compounds can inhibit kinases associated with oncogenic pathways, suggesting potential anticancer activity as well .

Case Studies and Experimental Data

A study involving structurally related compounds demonstrated promising results against glioblastoma cell lines. Specifically, a derivative exhibited low micromolar activity against kinase AKT2/PKBβ, a significant target in glioma therapy. This suggests that this compound may also have anticancer potential .

Comparative Analysis with Related Compounds

The following table summarizes some related compounds and their unique features:

Compound NameMolecular FormulaUnique Features
Diethyl 4-(4-chlorophenyl)-7-(3-methoxyphenyl)-2-methyl-5-oxo...C28H29ClN2O5Contains quinoline structure; different substituents
Diethyl 4-[3-(4-methoxyphenyl)-1-phenyl-pyrazol-4-yl]-2...C29H31N3O5Methoxy group instead of chlorophenyl
Diethyl 2-(3-chloro-phenyl)-6-methylpyridine-3-carboxylateC13H14ClNSimpler structure; lacks dihydropyridine core

This comparative analysis highlights the uniqueness of this compound through its complex multi-ring system and specific substituents that may influence its biological activity differently from other compounds listed.

Q & A

Basic Research Questions

Q. How can the synthesis of this compound be optimized for high yield and purity?

  • Methodological Answer : Utilize a one-pot Hantzsch reaction under reflux conditions with ammonium acetate as a catalyst in ethanol or methanol. Monitor reaction progress via TLC and purify the product via recrystallization using ethanol/water mixtures. Adjust substituents on the phenyl and pyrazole rings to modulate steric and electronic effects, as demonstrated in analogous dihydropyridine derivatives .
  • Key Parameters :

  • Solvent: Ethanol (80°C, 6–8 hours)
  • Molar ratio: 1:1 (aldehyde: β-ketoester)
  • Catalyst: Ammonium acetate (10 mol%)

Q. What experimental techniques are critical for confirming the molecular structure of this compound?

  • Methodological Answer :

Single-crystal X-ray diffraction (SC-XRD) : Grow crystals via slow evaporation of a saturated ethanol solution. Collect data using a Bruker D8 VENTURE diffractometer (Mo-Kα radiation, λ = 0.71073 Å). Solve the structure using SHELXT (direct methods) and refine with SHELXL .

Spectroscopic validation : Cross-verify with 1^1H/13^13C NMR (DMSO-d6, 400 MHz) and FT-IR (KBr pellet, 400–4000 cm1^{-1}) to confirm functional groups and hydrogen bonding.

  • Example Crystallographic Data :

ParameterValue
Crystal systemTriclinic
Space groupP1P\overline{1}
Unit cella=8.5210(5)a = 8.5210(5) Å
b=10.7809(6)b = 10.7809(6) Å
c=11.2707(7)c = 11.2707(7) Å
VV1024.28(10) Å3^3
Refinement RR0.045

Q. How should crystallization conditions be standardized to obtain high-quality crystals for XRD?

  • Methodological Answer : Optimize solvent polarity (ethanol/water mixtures) and temperature (25–30°C). Use seeding techniques with microcrystals from prior batches. For stubborn cases, employ vapor diffusion with dichloromethane/hexane. Monitor crystal growth under polarized light to assess birefringence and avoid twinning .

Advanced Research Questions

Q. How can the conformational flexibility of the 1,4-dihydropyridine ring be quantified?

  • Methodological Answer : Apply Cremer-Pople puckering parameters (QQ, θ\theta, ϕ\phi) to analyze ring non-planarity. Use software like OLEX2 or PLATON to calculate displacements from the mean plane. Compare with derivatives bearing electron-withdrawing substituents (e.g., nitro, cyano) to assess steric effects on puckering .
  • Puckering Parameters :

SubstituentQQ (Å)θ\theta (°)ϕ\phi (°)
4-Chlorophenyl0.3245.2120.5
3-Nitrophenyl0.2838.7110.3

Q. How to resolve contradictions in XRD data, such as disorder or poor refinement metrics?

  • Methodological Answer :

Disorder handling : Split atomic positions with PART instructions in SHELXL. Apply restraints (SIMU, DELU) to thermal parameters.

Validation tools : Use checkCIF/PLATON to identify outliers in bond lengths/angles. Cross-validate hydrogen bonding with Hirshfeld surface analysis .

Data reprocessing : Reintegrate diffraction data (SAINT) with adjusted scaling factors to mitigate absorption effects .

Q. What structural features influence this compound’s pharmacological activity as a calcium channel modulator?

  • Methodological Answer :

  • Planarity : Flatter 1,4-dihydropyridine rings enhance binding to L-type calcium channels. Introduce electron-withdrawing groups (e.g., -NO2_2, -CF3_3) at the 3-/4-positions of the phenyl ring to increase planarity and antagonist activity .
  • Ester substituents : Replace ethyl groups with bulkier esters (e.g., isopropyl) to improve membrane permeability and metabolic stability. Validate via radioligand binding assays using 3^3H-nitrendipine .

Q. How to design derivatives for improved bioactivity while maintaining crystallographic stability?

  • Methodological Answer :

Bioisosteric replacement : Substitute the 4-chlorophenyl group with biphenyl or methoxyphenyl moieties to enhance π-π stacking.

Cocrystallization : Use coformers (e.g., succinic acid) to stabilize polymorphs with higher solubility. Monitor lattice energy via DFT calculations (CASTEP) .

Data Contradiction Analysis

Q. Discrepancies in reported unit cell parameters for similar derivatives—how to address?

  • Methodological Answer : Cross-reference datasets from the Cambridge Structural Database (CSD) to identify systematic errors (e.g., incorrect space group assignment). Re-determine lattice parameters at low temperature (100 K) to minimize thermal motion artifacts. Use high-resolution synchrotron data (<0.8 Å) for ambiguous cases .

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